molecular formula C22H21N3O3S B2608777 6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one CAS No. 1105237-57-7

6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one

Cat. No.: B2608777
CAS No.: 1105237-57-7
M. Wt: 407.49
InChI Key: CUTRNAIAYHPETB-UHFFFAOYSA-N
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Description

6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core substituted with indolinyl, oxoethyl, and methoxybenzylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Indolinyl Group: This step often involves the use of indole derivatives and coupling reagents such as EDCI or DCC.

    Attachment of the Oxoethyl Group: This can be done through acylation reactions using oxoethyl halides or anhydrides.

    Addition of the Methoxybenzylthio Group: This step typically involves nucleophilic substitution reactions using methoxybenzylthiol and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxybenzylthiol in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The indolinyl and methoxybenzylthio groups may facilitate binding to specific sites, while the pyrimidinone core can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one: Lacks the methoxybenzylthio group.

    2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one: Lacks the indolinyl and oxoethyl groups.

    6-(2-(indolin-1-yl)-2-oxoethyl)-2-thiopyrimidin-4(3H)-one: Lacks the methoxybenzyl group.

Uniqueness

6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both indolinyl and methoxybenzylthio groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-[(3-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-28-18-7-4-5-15(11-18)14-29-22-23-17(12-20(26)24-22)13-21(27)25-10-9-16-6-2-3-8-19(16)25/h2-8,11-12H,9-10,13-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTRNAIAYHPETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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